molecular formula C22H28N2O2 B4503346 1-benzyl-N-[2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide

1-benzyl-N-[2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide

Cat. No.: B4503346
M. Wt: 352.5 g/mol
InChI Key: NWYRIPDAEFOKBJ-UHFFFAOYSA-N
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Description

1-benzyl-N-[2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.215078140 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds structurally similar to "1-benzyl-N-[2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide," were synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These compounds demonstrated significant inhibition of AChE, with certain derivatives showing a marked increase in activity attributed to specific substitutions at the nitrogen atom of benzamide. The study highlighted the potential of these compounds as therapeutic agents for conditions such as dementia, showcasing their ability to increase acetylcholine content in rat brains (Sugimoto et al., 1990).

Structure-Activity Relationships and AChE Inhibition

Further research into the structure-activity relationships (SAR) of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives revealed enhanced anti-AChE activity with the introduction of a phenyl group on the nitrogen atom of amide moieties. Among the compounds studied, specific derivatives emerged as potent AChE inhibitors, demonstrating a significant selectivity towards AChE over butyrylcholinesterase (BuChE) and a dose-dependent inhibitory effect on AChE in rat brains (Sugimoto et al., 1992).

Anti-Fatigue Effects of Benzamide Derivatives

Benzamide derivatives, including structures related to "this compound," were synthesized and their crystal structures analyzed. These compounds were investigated for their anti-fatigue effects in mice, indicating potential applications in enhancing physical endurance. The study opens avenues for future research into the mechanisms underlying these effects (Wu et al., 2014).

Novel Benzamides and Their Metal Complexes

Research on metal complexes of new benzamides derived from the condensation of benzamide, piperidine, and substituted benzaldehydes highlighted their structural features and potential bioactivity. These compounds exhibited significant antibacterial activity against various bacterial strains, suggesting their applicability in developing new antimicrobial agents (Khatiwora et al., 2013).

Properties

IUPAC Name

1-benzyl-N-[2-(2-methylphenoxy)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-18-7-5-6-10-21(18)26-16-13-23-22(25)20-11-14-24(15-12-20)17-19-8-3-2-4-9-19/h2-10,20H,11-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYRIPDAEFOKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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